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Compound of Interest

Compound Name: Cyclopropyl 2-thienyl ketone

Cat. No.: B1346800

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of
Cyclopropyl 2-thienyl ketone (CAS No. 6193-47-1). As a valuable building block in medicinal
and materials chemistry, a thorough understanding of its structural and electronic
characteristics is paramount for researchers, scientists, and drug development professionals.[1]
This document presents a detailed examination of its Proton Nuclear Magnetic Resonance (*H
NMR), Carbon-13 Nuclear Magnetic Resonance (33C NMR), Infrared (IR) Spectroscopy, and
Mass Spectrometry (MS) data. Each section includes field-proven experimental protocols, in-
depth interpretation of the spectral data, and visual aids to correlate spectroscopic features
with the molecular structure. The causality behind spectral patterns is explained, providing a
self-validating framework for the characterization of this and related compounds.

Introduction: The Significance of a Versatile Ketone

Cyclopropyl 2-thienyl ketone, with the IUPAC name cyclopropyl(thiophen-2-yl)methanone, is
a heterocyclic ketone incorporating a strained cyclopropyl ring and an aromatic thiophene
moiety.[2] This unique combination of a non-aromatic carbocycle and a heteroaromatic ring
makes it a subject of interest for developing novel chemical entities. The cyclopropyl group can
enhance metabolic stability and introduce specific conformational constraints in drug
candidates, while the thiophene ring is a well-known pharmacophore.[1]

Compound Identity:
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CAS Number: 6193-47-1[3]

Molecular Formula: CsHsOS|[3]

Molecular Weight: 152.21 g/mol [3]

Synonyms: Cyclopropyl(thiophen-2-yl)methanone, 2-Thienoylcyclopropane[3]

The following sections will deconstruct the spectroscopic signature of this molecule, providing a
foundational dataset for its identification and use in synthetic applications.

Caption: Molecular Structure of Cyclopropyl 2-thienyl ketone.

Proton Nuclear Magnetic Resonance (*H NMR)
Spectroscopy

H NMR spectroscopy provides detailed information about the electronic environment of the
hydrogen atoms within the molecule, allowing for their definitive assignment.

Experimental Protocol

A H NMR spectrum is typically acquired by dissolving a small sample (5-10 mg) of the analyte
in approximately 0.5-0.7 mL of a deuterated solvent, most commonly deuterated chloroform
(CDCIs), containing 0.03% tetramethylsilane (TMS) as an internal standard. The spectrum is
recorded on a high-resolution NMR spectrometer, for instance, a 400 MHz instrument. Data is
processed with appropriate phasing and baseline correction.

Data Presentation

The *H NMR spectrum of Cyclopropyl 2-thienyl ketone in CDCIs shows distinct signals
corresponding to the thiophene and cyclopropyl protons.
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Data sourced
from
ChemicalBoo
k.[4]

Spectral Interpretation

The spectrum is logically divided into two regions: the downfield aromatic region (7.0-8.0 ppm)
and the upfield aliphatic region (0.5-3.0 ppm).

o Thiophene Protons (7.14-7.82 ppm): The three protons on the thiophene ring appear as
distinct doublets of doublets, characteristic of a 2-substituted thiophene system. The proton
at the 5'-position (H-5") is the most deshielded (7.82 ppm) due to its proximity to the electron-
withdrawing carbonyl group and the sulfur atom. The proton at the 3'-position (H-3') appears
at 7.62 ppm. The proton at the 4'-position (H-4") is the most upfield of the three at 7.14 ppm.
The coupling constants are consistent with typical thiophene ring couplings (Jza = 5.0 Hz, Jas
= 3.8 Hz, and J3s = 1.2 Hz).

e Cyclopropyl Protons (1.01-2.54 ppm): The protons of the cyclopropyl group are significantly
shielded. The single methine proton (H-1), directly attached to the carbonyl group, is the
most downfield of this system, appearing as a multiplet around 2.54 ppm. The four
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methylene protons on the cyclopropyl ring are diastereotopic and appear as two separate
multiplets at approximately 1.23 ppm and 1.01 ppm, each integrating to two protons. Their
complex splitting arises from both geminal and vicinal coupling.

Caption: Correlation of tH NMR signals to molecular regions.

Carbon-13 Nuclear Magnetic Resonance (*3*C NMR)
Spectroscopy

13C NMR spectroscopy identifies all unique carbon environments within the molecule.

Experimental Protocol

The 13C NMR spectrum is typically acquired on the same instrument as the *H NMR, operating
at a corresponding frequency (e.g., 100 MHz for a 400 MHz *H instrument). A slightly more
concentrated sample (20-50 mg) is used in a deuterated solvent like CDCls. The spectrum is
commonly recorded with proton decoupling, resulting in a spectrum where each unique carbon
atom appears as a single line.

Data Presentation

The proton-decoupled 13C NMR spectrum shows six distinct signals, corresponding to the six
unique carbon environments in the molecule.
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Chemical Shift (6, ppm) Assignment Carbon Type

188.19 C=0 Ketone Carbonyl
143.79 Cc-2' Thiophene (quaternary)
133.48 C-5' Thiophene CH

131.84 C-3 Thiophene CH

128.02 Cc-4 Thiophene CH

19.31 C-1 Cyclopropyl CH

11.45 C-2/C-3 Cyclopropyl CHz

Data sourced from the Spectral
Database for Organic
Compounds (SDBS).

Spectral Interpretation

e Carbonyl Carbon (188.19 ppm): The signal for the ketone carbonyl carbon appears
significantly downfield, which is characteristic for this functional group. Ketone carbonyls
typically resonate in the 190-220 ppm range, but conjugation with the thiophene ring shifts
this signal slightly upfield to 188.19 ppm.

o Thiophene Carbons (128.02-143.79 ppm): The four carbons of the thiophene ring appear in
the aromatic region. The quaternary carbon (C-2'), to which the carbonyl group is attached,
is found at 143.79 ppm. The other three CH carbons of the ring are observed at 133.48,
131.84, and 128.02 ppm.

e Cyclopropyl Carbons (11.45-19.31 ppm): The carbons of the cyclopropyl ring are highly
shielded and appear far upfield. The methine carbon (C-1) resonates at 19.31 ppm, while the
two equivalent methylene carbons (C-2 and C-3) produce a single signal at 11.45 ppm. This
upfield shift is a hallmark of the strained three-membered ring system.

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol

The IR spectrum can be obtained using a Fourier Transform Infrared (FT-IR) spectrometer. For
a liquid sample like Cyclopropyl 2-thienyl ketone, the simplest method is to place a drop of
the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create
a thin film. The spectrum is then recorded over the standard range of 4000-400 cm™2.

Data Presentation

The IR spectrum exhibits several key absorption bands that confirm the molecular structure.

Wavenumber ) ) . .
Intensity Vibration Type Functional Group

(cm™)
3094 Medium C-H Stretch Thiophene (Aromatic)
2980 Medium C-H Stretch Cyclopropyl (Aliphatic)
1644 Strong C=0 Stretch Conjugated Ketone
1412 Strong C=C Stretch Thiophene (Aromatic)
1231 Strong C-C Stretch
1051 Strong C-H in-plane bend

2-substituted
856 Strong C-H out-of-plane bend )

Thiophene
729 Strong C-S Stretch Thiophene

Data sourced from the
Spectral Database for
Organic Compounds
(SDBS).

Spectral Interpretation

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://www.benchchem.com/product/b1346800?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1346800?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

The most diagnostic feature of the IR spectrum is the strong, sharp absorption band at 1644

cm™1,

e Carbonyl (C=0) Stretch: A typical saturated ketone shows a C=0 stretch around 1715 cm™1.
[5] In Cyclopropyl 2-thienyl ketone, this band is shifted to a lower frequency (1644 cm™1).
This shift of approximately 70 cm~1 is a direct consequence of the electronic conjugation
between the carbonyl group and the electron-rich thiophene ring. This conjugation
delocalizes the pi-electrons, reducing the double-bond character of the C=0 bond and thus
lowering the energy (and frequency) required for the stretching vibration.

e C-H Stretches: The spectrum shows absorptions just above 3000 cm~! (at 3094 cm™1)
characteristic of aromatic C-H stretching from the thiophene ring. The bands just below 3000
cm~1 (at 2980 cm~1) are due to the aliphatic C-H stretching of the cyclopropyl group.

e Fingerprint Region (<1500 cm~1): This region contains a complex series of absorptions.
Notable bands include the C=C stretching of the thiophene ring at 1412 cm~! and strong C-H
bending and C-S stretching vibrations (e.g., 856 and 729 cm~1), which are characteristic of a
2-substituted thiophene.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule upon ionization, which aids in confirming its identity and structure.

Experimental Protocol

The mass spectrum is typically obtained using an Electron lonization (EI) source coupled to a
mass analyzer. The sample is introduced into the source, where it is bombarded with high-
energy electrons (typically 70 eV). This process ejects an electron from the molecule, forming a
positively charged molecular ion (M*e). This ion and its subsequent fragments are accelerated,
separated by their mass-to-charge ratio (m/z), and detected.

Data Presentation

The mass spectrum of Cyclopropyl 2-thienyl ketone shows a clear molecular ion and a
characteristic fragmentation pattern.
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Relative Intensity Proposed
m/z Formula
(%) Fragment
152 26.5 [M]*e (Molecular lon) [CsHsOS] ™
[M - CsHs]* (Base
111 100.0 [CsH30S]*
Peak)
83 7.9 [CaHsS]t [CaHsS]H
39 23.1 [CsHs]* [CsHs]+

Data sourced from

ChemicalBook.

Spectral Interpretation

e Molecular lon Peak ([M]**): The peak at m/z 152 confirms the molecular weight of the
compound (152.21 g/mol). Its significant relative intensity (26.5%) indicates that the
molecular ion is reasonably stable under El conditions.

o Base Peak (m/z 111): The most abundant ion in the spectrum, the base peak, is observed at
m/z 111. This corresponds to the loss of a cyclopropyl radical (*CsHs, mass = 41) from the
molecular ion. This fragmentation pathway, known as alpha-cleavage, is highly favorable as
it results in the formation of a very stable, resonance-stabilized 2-thienoyl cation. The stability
of this cation is the primary driving force for this fragmentation.

o Other Fragments: The peak at m/z 83 corresponds to the further loss of carbon monoxide
(CO) from the thienoyl cation, forming the thiophenyl cation. The peak at m/z 39 is attributed
to the cyclopropenyl cation [CsHs]*, a common fragment in the mass spectra of cyclopropyl
compounds.
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Caption: Key fragmentation pathway of Cyclopropyl 2-thienyl ketone.

Conclusion

The collective spectroscopic data provides an unambiguous structural confirmation of
Cyclopropyl 2-thienyl ketone. 1H and 13C NMR define the precise connectivity and electronic
environment of each atom. IR spectroscopy confirms the presence of the key conjugated
ketone functional group and the thiophene ring. Finally, mass spectrometry validates the
molecular weight and reveals a logical fragmentation pattern dominated by the formation of the
stable 2-thienoyl cation. This guide serves as an authoritative reference for the characterization
of this important synthetic intermediate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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